molecular formula C23H27N5O2S B11336779 2-methyl-N-(p-tolyl)-6-(4-tosylpiperazin-1-yl)pyrimidin-4-amine

2-methyl-N-(p-tolyl)-6-(4-tosylpiperazin-1-yl)pyrimidin-4-amine

Cat. No.: B11336779
M. Wt: 437.6 g/mol
InChI Key: MUWIDYKLCFXMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine ring, and a sulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperazine moiety, and the attachment of the sulfonyl group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-METHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C23H27N5O2S

Molecular Weight

437.6 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C23H27N5O2S/c1-17-4-8-20(9-5-17)26-22-16-23(25-19(3)24-22)27-12-14-28(15-13-27)31(29,30)21-10-6-18(2)7-11-21/h4-11,16H,12-15H2,1-3H3,(H,24,25,26)

InChI Key

MUWIDYKLCFXMBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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